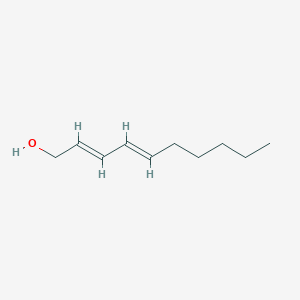
4-(2,4-ジクロロフェノキシ)ブタン酸
概要
説明
4-(2,4-Dichlorophenoxy)butanoic acid is an organic compound with the molecular formula C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.091 g/mol . It is a selective systemic herbicide used to control broadleaf weeds in various crops such as alfalfa, peanuts, and soybeans . The compound is known for its effectiveness in inhibiting the growth of weeds by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target plants .
作用機序
Target of Action
4-(2,4-Dichlorophenoxy)butanoic acid, also known as 2,4-DB, is a selective systemic phenoxy herbicide . It primarily targets many annual and perennial broad-leaf weeds in crops such as alfalfa, peanuts, soybeans, and others . The compound’s primary targets are the growing points of stems and roots .
Mode of Action
2,4-DB is absorbed through foliage and readily translocated via symplasm (including phloem) to the growing points where it accumulates . It disrupts transport systems and interferes with nucleic acid metabolism . Susceptible species rapidly convert this product to the herbicidally active: 2,4-D .
Biochemical Pathways
This disruption leads to abnormal growth typical of growth-hormone herbicides .
Pharmacokinetics
It is known that the compound is absorbed through the foliage of plants and is readily translocated to the growing points . The compound is herbicidally inactive, meaning it must be converted to 2,4-D by susceptible species to exert its herbicidal effects .
Result of Action
The action of 2,4-DB induces abnormal growth typical of growth-hormone herbicides . This results in the twisting and bending of stems and petioles, leaf curling and cupping, and the development of abnormal tissues and secondary roots . Plant death occurs from these growth abnormalities .
Action Environment
The action, efficacy, and stability of 2,4-DB can be influenced by environmental factors. It is known that the compound is relatively volatile and may leach to groundwater under certain conditions .
科学的研究の応用
4-(2,4-Dichlorophenoxy)butanoic acid has several scientific research applications:
Agriculture: Widely used as a herbicide to control broadleaf weeds in crops.
Environmental Studies: Used in studies to monitor and control the presence of herbicides in water bodies.
Biological Research: Employed in studies to understand the effects of synthetic auxins on plant growth and development.
生化学分析
Biochemical Properties
The biochemical properties of 4-(2,4-Dichlorophenoxy)butanoic acid are not completely understood. It is known that it is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . The metabolic pathway inhibited by this compound is not completely understood, but it is similar to that of the endogenous auxin: indole acetic acid (IAA) .
Cellular Effects
The cellular effects of 4-(2,4-Dichlorophenoxy)butanoic acid are characterized by inducing abnormal growth typical of growth-hormone herbicides (‘epinastic bending’). This includes twisting, bending of stems and petioles; leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from growth abnormalities - symptoms occur within hours of application but death is a slow process: 3-5 weeks .
Molecular Mechanism
The molecular mechanism of action of 4-(2,4-Dichlorophenoxy)butanoic acid involves disruption of transport systems and interference with nucleic acid metabolism . The specific site of action has not yet been identified .
Temporal Effects in Laboratory Settings
It is known that the compound has no residuality, indicating that it does not persist in the environment for more than a month .
Dosage Effects in Animal Models
It is known that the compound has an oral LD50 of 1960 mg/kg, indicating that it is moderately toxic .
Metabolic Pathways
The metabolic pathways that 4-(2,4-Dichlorophenoxy)butanoic acid is involved in are not completely understood. It is known that susceptible species rapidly convert this product to the herbicidally active: 2,4-D . Tolerant species do not carry out this conversion .
Transport and Distribution
It is known that the compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .
Subcellular Localization
It is known that the compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)butanoic acid typically involves the reaction of 2,4-dichlorophenol with butyrolactone in the presence of an aqueous alkali . The reaction is carried out by heating the mixture to remove water through co-distillation with an entrainer liquid. The resulting mixture of alkali metal phenoxide and entraining liquid is then reacted with butyrolactone at temperatures above 140°C, preferably between 140-210°C, to complete the reaction .
Industrial Production Methods
Industrial production of 4-(2,4-Dichlorophenoxy)butanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure efficient removal of water and entrainer liquids. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(2,4-Dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Neutralization: Reacts with bases to form water-soluble salts.
Substitution: Can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Common Reagents and Conditions
Bases: Commonly used bases include sodium hydroxide and potassium hydroxide for neutralization reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, such as amines and thiols.
Major Products Formed
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin herbicide with similar properties but different chemical structure.
Uniqueness
4-(2,4-Dichlorophenoxy)butanoic acid is unique due to its specific structure, which provides a balance between effectiveness and selectivity in controlling broadleaf weeds. Its butanoic acid moiety allows for better absorption and translocation within the plant, enhancing its herbicidal activity compared to other similar compounds .
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXMZJTEQBPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Record name | 2,4-DB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10433-59-7 (hydrochloride salt), 19480-40-1 (potassium salt) | |
| Record name | 2,4-DB [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7024035 | |
| Record name | 2,4-Dichlorophenoxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-db appears as colorless crystals. Slightly corrosive to iron. A chlorinated phenoxy herbicide. Soluble in organic solvents., White to light brown solid; [HSDB] Colorless solid; [CAMEO] | |
| Record name | 2,4-DB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-DB | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Water solubility: 46 ppm at 25 °C., Readily soluble in acetone, ethanol, and diethyl ether. Slightly soluble in benzene, toluene, and kerosene. | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000111 [mmHg] | |
| Record name | 2,4-DB | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
In plants, these chemicals /chlorophenoxy compounds/ mimic the action of auxins, hormones chemically related to indoleacetic acid that stimulate growth. No hormonal activity is observed in mammals and other species, and beyond target organ toxicity that can be associated with the pharmacokinetics, biotransformation, and/or elimination of these chemicals, their mechanism(s) of toxic action are poorly understood. /Chlorophenoxy compounds/, A growth regulator herbicide similar in action to 2,4-D but more selective since its activity is dependent on beta-oxidation to 2,4-D within the plant. | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
May contain dioxins as contaminants ... . /Chlorophenoxy compounds; from table/ | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, White to light brown crystals | |
CAS No. |
94-82-6 | |
| Record name | 2,4-DB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(2,4-Dichlorophenoxy)butyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-DB [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butoxone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichlorophenoxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4-dichlorophenoxy)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL314DW868 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118-120 °C | |
| Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) as a herbicide?
A1: While the exact mechanism is not fully elucidated in the provided research, 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) acts as a synthetic auxin. [] It disrupts normal plant growth processes, particularly in susceptible broadleaf weeds. This disruption ultimately leads to the plant's death. Further research is needed to understand the precise molecular targets and downstream effects of 2,4-DB.
Q2: Are there crops that show tolerance to 2,4-DB?
A2: Yes, research indicates that guar (Cyamopsis tetragonoloba) shows a good degree of tolerance to 2,4-DB. In greenhouse studies, guar plants treated with a standard field application rate of 2,4-DB displayed minimal visual injury and no significant reduction in biomass compared to untreated controls. [] This tolerance makes 2,4-DB a potential herbicide option for controlling broadleaf weeds in guar fields.
Q3: How does the structure of 2,4-DB relate to its activity as a synthetic auxin?
A3: The structure of 2,4-DB, specifically the side chain length, plays a role in its activity. Studies comparing various phenoxy acids showed that a butanoic acid side chain, as seen in 2,4-DB, was effective in inducing somatic embryogenesis in alfalfa, unlike shorter or longer side chains. [] This suggests that the butanoic acid moiety is crucial for 2,4-DB's interaction with plant auxin receptors and subsequent effects on growth and development.
Q4: Can 2,4-DB be used in combination with other herbicides?
A4: Yes, research suggests potential benefits and drawbacks of using 2,4-DB in herbicide mixtures. While 2,4-DB effectively controlled broadleaf weeds in peanut crops when combined with graminicides (grass-specific herbicides), it also negatively affected the efficacy of those graminicides against Texas panicum and large crabgrass. [] Further research is needed to understand these interactions and optimize herbicide combinations for specific weed control needs.
Q5: How is 2,4-DB typically extracted and analyzed from environmental samples?
A5: Several methods have been explored for the extraction and analysis of 2,4-DB. One approach is low-voltage electromembrane extraction (EME) followed by cyclodextrin (CD) modified capillary electrophoresis (CE). [] This technique allows for pre-concentration and sensitive detection of 2,4-DB in complex matrices like river water.
Q6: What is known about the adsorption and degradation of 2,4-DB in soils?
A6: Studies suggest that 2,4-DB tends to adsorb strongly to soil compared to other phenoxyalkanoic acid herbicides, likely due to its chemical structure. [] While information on its degradation pathways is limited, bacterial degradation is considered the primary dissipation mechanism for phenoxy acid herbicides in soil. [] This suggests that 2,4-DB may have a lower risk of leaching into groundwater compared to some related herbicides, but more research is needed to confirm this.
Q7: Are there any analytical methods available to specifically detect and quantify 2,4-DB?
A7: Yes, researchers utilize techniques like ion exchange chromatography to isolate and concentrate 2,4-DB residues from various matrices. [] These methods are crucial for monitoring 2,4-DB levels in environmental samples, ensuring regulatory compliance, and assessing potential risks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















